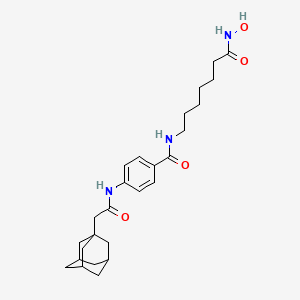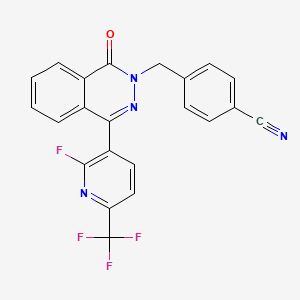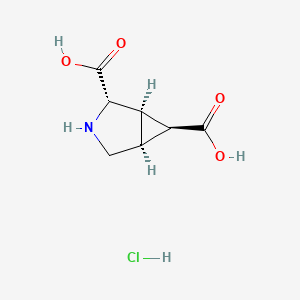
MPDC (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is primarily used in scientific research to study the mechanisms of glutamate transport and its implications in neurological functions and disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MPDC hydrochloride involves the reaction of methanopyrrolidine with dicarboxylic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of MPDC hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and controlling reaction parameters.
化学反应分析
Types of Reactions
MPDC hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MPDC hydrochloride can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPDC hydrochloride into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: MPDC hydrochloride can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
MPDC hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the mechanisms of glutamate transport and its interactions with other molecules.
Biology: Investigating the role of glutamate transporters in cellular processes and neurological functions.
Medicine: Exploring potential therapeutic applications for neurological disorders involving glutamate dysregulation.
Industry: Developing new drugs and treatments targeting glutamate transporters.
作用机制
MPDC hydrochloride exerts its effects by competitively inhibiting the sodium-dependent high-affinity glutamate transporter in forebrain synaptosomes . This inhibition prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. The molecular targets of MPDC hydrochloride include the glutamate transporter proteins, and the pathways involved are primarily related to neurotransmitter regulation and synaptic signaling.
相似化合物的比较
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another competitive inhibitor of glutamate transporters.
DL-threo-beta-benzyloxyaspartate (TBOA): A non-transportable inhibitor of glutamate transporters.
Dihydrokainate (DHK): A selective inhibitor of the glutamate transporter subtype EAAT2.
Uniqueness
MPDC hydrochloride is unique due to its high potency and specificity for the sodium-dependent high-affinity glutamate transporter. Unlike other inhibitors, MPDC hydrochloride has a conformationally constrained structure that enhances its binding affinity and inhibitory effects . This makes it a valuable tool for studying glutamate transport mechanisms and developing targeted therapies for neurological disorders.
属性
分子式 |
C7H10ClNO4 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c9-6(10)4-2-1-8-5(3(2)4)7(11)12;/h2-5,8H,1H2,(H,9,10)(H,11,12);1H/t2-,3+,4-,5-;/m0./s1 |
InChI 键 |
UPAJSPALHYZSLT-JSCKKFHOSA-N |
手性 SMILES |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O.Cl |
规范 SMILES |
C1C2C(C2C(=O)O)C(N1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


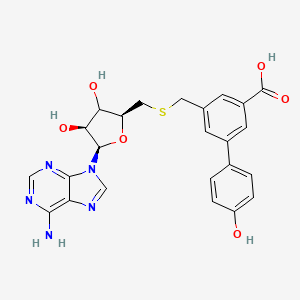
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
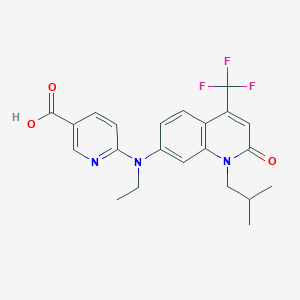

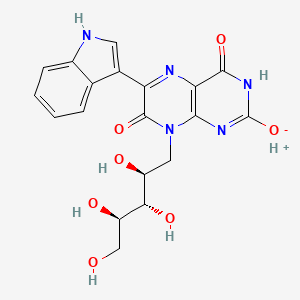
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)



